molecular formula C12H16N2O4 B12515124 {4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid

{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid

Cat. No.: B12515124
M. Wt: 252.27 g/mol
InChI Key: HNECZTFLXRSWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected amino group is then coupled with acetic acid or its derivatives under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino group, while coupling reactions yield peptides or other amide-containing compounds.

Scientific Research Applications

{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amino group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid is unique due to its specific structure, which combines a Boc-protected amino group with a pyridine ring and an acetic acid moiety. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other complex organic transformations.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-4-5-13-7-8(9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

HNECZTFLXRSWCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CC(=O)O

Origin of Product

United States

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